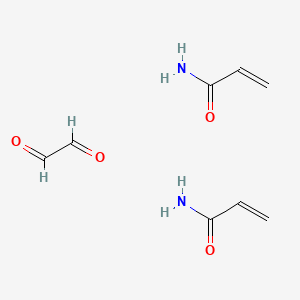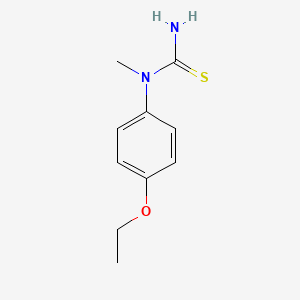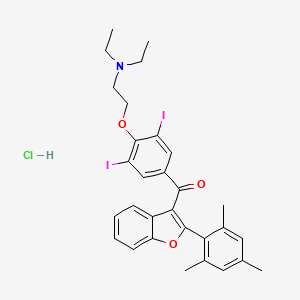![molecular formula C12H14N2O2 B14447322 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile CAS No. 75985-10-3](/img/structure/B14447322.png)
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine group displaces an adjacent halide to form the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs the cyclization of aminoethanol derivatives. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis involves converting aminoethanol to a sulfate ester, followed by base-induced sulfate elimination .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as DNA or proteins, leading to various biological effects. The aziridine ring’s strain energy makes it highly reactive, facilitating these interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring.
Mitomycin C: An aziridine-containing chemotherapeutic agent.
Porfiromycin: Another aziridine-based anticancer drug.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a bioactive molecule, differentiating it from simpler aziridines .
Eigenschaften
CAS-Nummer |
75985-10-3 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
1-[(3,4-dimethoxyphenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-4-3-9(5-12(11)16-2)7-14-8-10(14)6-13/h3-5,10H,7-8H2,1-2H3 |
InChI-Schlüssel |
UNHFDEBWKDTGOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2CC2C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



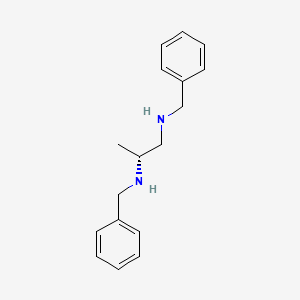

![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
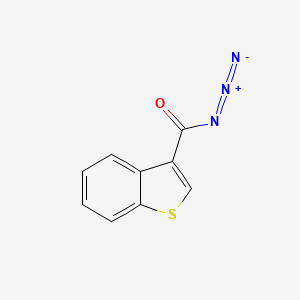
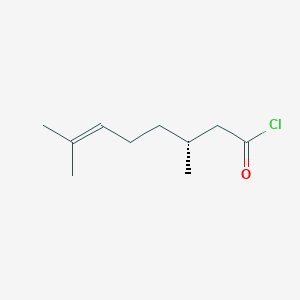

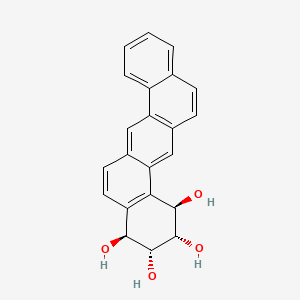
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
